Regioisomeric Purity: [5,1-b] vs. [3,2-b] Ring Fusion
The target compound is the [5,1-b] regioisomer. Under acid-catalysed cyclisation conditions used to prepare the core scaffold, the [5,1-b] isomer is obtained exclusively via regioselective cyclisation of (4H-[1,2,4]triazol-3-ylsulfanyl)-acrylic acids, whereas the [3,2-b] isomer is formed through alternative N2-selective pathways [1][2]. The [3,2-b] isomer (CAS 75712-68-4) is frequently mis-assigned in supplier catalogues under the same CAS number as the ethyl ester, posing a procurement risk. Single-crystal X-ray diffraction has confirmed that intramolecular cyclisation in related thiazolo-triazine systems occurs regioselectively at the N2 position, producing the [3,2-b] isomer, which is structurally and electronically distinct from the [5,1-b] target [2][3].
| Evidence Dimension | Ring-fusion regiochemistry |
|---|---|
| Target Compound Data | [5,1-b] regioisomer (triazole N1-fused to thiazine C5); carboxylic acid at thiazine C6 |
| Comparator Or Baseline | [3,2-b] regioisomer (triazole N2-fused to thiazine C3); carboxylic acid at thiazine C6 (ethyl ester CAS 75712-68-4) |
| Quantified Difference | Regioselectivity of cyclisation: exclusive formation of the [5,1-b] isomer under H₂SO₄ or heteropolyacid catalysis vs. exclusive [3,2-b] formation under microwave-assisted N2-selective conditions (100% regiospecificity in each case) |
| Conditions | Sulfuric acid-catalysed cyclisation at room temperature vs. microwave-assisted intramolecular cyclisation with ethyl 2-chloroacetoacetate |
Why This Matters
Procuring the incorrect regioisomer leads to a different spatial orientation of the carboxylic acid handle, which will alter SAR trends and may invalidate receptor docking predictions; verification by ¹H-NMR or X-ray is essential before use.
- [1] Heravi, M. M. et al. (2001) 'Sulfuric acid: A mild catalyst for the regioselective synthesis of 2-substituted [1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones', Monatshefte für Chemie, 132(10), pp. 1225–1228. View Source
- [2] Li, Z. et al. (2020) 'Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives', Journal of Chemistry, 2020, pp. 1–12. doi:10.1155/2020/8965230. View Source
- [3] Matrix Fine Chemicals. ETHYL 7-OXO-7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZINE-6-CARBOXYLATE. Catalog Id: MM700162/3887. CAS 75712-68-4. View Source
